N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide, also known by its CAS number 946200-06-2, is a synthetic compound belonging to the class of amides. This compound is characterized by its unique molecular structure, which includes a thiophene ring and a dimethylamino group. It has garnered interest in scientific research due to its potential applications in pharmacology and medicinal chemistry.
This compound is classified as an organic chemical and is primarily utilized for research purposes. It is not approved for human or animal use, indicating its role as a research chemical rather than a therapeutic agent. The compound is available for purchase from various chemical suppliers, reflecting its status in the scientific community as a substance of interest for further study .
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide typically involves multi-step organic reactions. Common methods include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is , with a molecular weight of approximately 283.39 g/mol. The structure includes:
The compound's structural representation can be depicted using SMILES notation: CC(NC(=O)C(=O)NCC(c1cscc1)N(C)C)C, which provides insight into its connectivity and functional groups .
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions typical of amides, including:
These reactions are significant for understanding the stability and reactivity of the compound under different conditions, which is crucial for its potential applications in drug development.
Research into related compounds suggests that they may modulate receptor activity or influence signaling pathways within cells, potentially leading to therapeutic effects. Further studies are needed to elucidate the precise mechanisms involved.
The physical properties of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide include:
Chemical properties include:
Relevant data on these properties can be crucial for safe handling and application in laboratory settings.
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide has potential applications in scientific research, particularly in:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7